molecular formula C3H9O3Si3 B1588221 Cyclosiloxanes, Me hydrogen CAS No. 68037-53-6

Cyclosiloxanes, Me hydrogen

Cat. No. B1588221
CAS RN: 68037-53-6
M. Wt: 177.36 g/mol
InChI Key: ZRIIPLPRZYINCF-UHFFFAOYSA-N
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Description

Cyclosiloxanes, Me hydrogen (also known as methylhydrocyclosiloxanes) are organic compounds with a backbone structure of silicon and oxygen atoms, alternating in occurrence. These molecules have hydrocarbon groups attached to the silicon side chain. Some widely used cyclosiloxanes include hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). They are colorless to straw-colored liquids, less dense than water, and partially soluble in water .


Synthesis Analysis

Cyclosiloxanes can be synthesized through hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in concentrated hydrochloric acid. Volatile cyclosiloxanes are distilled from hydrolysis products of dichlorosilane .


Molecular Structure Analysis

where Me = CH3, R = CH3 (most often) or another organic group or H, m ≥ 0, n ≥ 1 .


Chemical Reactions Analysis

Hydrolytic oxidation of hydrosilanes in acetonitrile, catalyzed by an N-heterocyclic carbene organocatalyst, produces hydrogen gas and cyclosiloxanes. The reaction selectively yields cyclosiloxanes without contamination of silanols .


Physical And Chemical Properties Analysis

Cyclosiloxanes are colorless to straw-colored liquids, less dense than water, and partially soluble in water. They are flammable and may form explosive mixtures with air. Special care is needed to avoid contamination during sample collection, storage, and analysis .

Scientific Research Applications

Silicone Elastomer Crosslinking

Methylhydrogensiloxanes: are widely used in the crosslinking of silicone elastomers. The Si-H bond in these compounds is highly reactive and can be used to crosslink polymer chains through hydrosilylation reactions. This process enhances the mechanical properties of silicone rubbers, making them suitable for a range of applications from medical devices to automotive parts .

Polymer Modification

The Si-H functional group in methylhydrogensiloxanes is also utilized to modify various conventional organic polymers. By linking the Si-H group to organic polymers, researchers can alter the surface properties, such as hydrophobicity, and improve material characteristics like thermal stability and tensile strength .

Hybrid Silicone Materials

Cyclosiloxanes: play a crucial role in the synthesis of hybrid silicone materials. These materials combine the advantageous properties of inorganic silicates with organic polymers, leading to innovative materials with applications in electronics, optics, and biotechnology .

Hydrolytic Polycondensation

The hydrolytic polycondensation of methylhydrogensiloxanes leads to the formation of polysiloxanes with varying chain lengths and functionalities. This method is fundamental in producing silicone oils and resins used in lubricants, coatings, and sealants .

Biomedical Applications

Due to their biocompatibility and stability, methylhydrogensiloxanes are used in the biomedical field. They are involved in creating prosthetics, contact lenses, and drug delivery systems. Their ability to form flexible yet durable materials is particularly valuable in this domain .

Electromechanical Transducers

Methylhydrogensiloxanes: are integral in developing electromechanical transducers due to their excellent dielectric properties. These transducers convert electrical energy into mechanical energy or vice versa and are essential components in sensors and actuators .

Liquid Crystal Technology

In liquid crystal (LC) technology, methylhydrogensiloxanes are used to synthesize liquid crystal polymers. These polymers exhibit unique electro-optical properties, making them suitable for displays and photonic devices .

Surfactant Synthesis

Finally, methylhydrogensiloxanes serve as precursors in the synthesis of silicone-based surfactants. These surfactants have diverse applications, including detergents, emulsifiers, and foam stabilizers, due to their ability to reduce surface tension effectively .

Mechanism of Action

Target of Action

Cyclosiloxanes, Me hydrogen, also known as poly(methylhydrosiloxanes) (PMHS), are inorganic-organic hybrid polymers with an inorganic backbone composed of alternating silicon and oxygen atoms . The primary targets of Cyclosiloxanes, Me hydrogen are various types of cells, including stem cells .

Mode of Action

Cyclosiloxanes, Me hydrogen interacts with its targets through a process known as hydrosilylation . This is a chemical reaction where a silicon-hydrogen bond adds across a multiple bond, such as a carbon-carbon double bond, to form new silicon-carbon bonds . This interaction leads to the manufacture of materials with better properties .

Biochemical Pathways

The biochemical pathways affected by Cyclosiloxanes, Me hydrogen involve the synthesis of silicones and modifications of different polymers . The compound plays a crucial role in the crosslinking of silicone elastomers and preceramic polymers, which helps protect their shape . The downstream effects include the production of materials with enhanced mechanical, optical, and thermal resistance .

Pharmacokinetics

Due to their unique physico-chemical properties, including high gas permeability and low flammability, they are expected to have a significant impact on bioavailability .

Result of Action

The molecular and cellular effects of Cyclosiloxanes, Me hydrogen’s action are diverse. The compound is used for the addition of different organic groups to the silicon atom, leading to the manufacture of materials with better properties . It is also often linked to conventional organic polymers to modify their properties .

Safety and Hazards

Cyclosiloxanes are highly flammable and may produce irritating, corrosive, and toxic gases in a fire. Proper precautions are necessary during handling and storage .

Future Directions

As the market for clean hydrogen grows, it is essential to scale up technologies and bring down costs to allow hydrogen to become widely used. Monitoring and evaluating the efficacy of substituting cyclosiloxanes as less toxic alternatives for other chemicals is crucial .

properties

InChI

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIIPLPRZYINCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1O[Si](O[Si](O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867437
Record name 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68037-53-6, 13269-39-1
Record name Cyclosiloxanes, Me hydrogen
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosiloxanes, Me hydrogen
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclosiloxanes, Me hydrogen
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Record name 13269-39-1
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